N-Acetylarterenone

Insect Immunity Host-Parasite Interaction Sclerotization Marker

N-Acetylarterenone (NAA; 2-Oxo-N-acetyldopamine; C₁₀H₁₁NO₄; MW 209.20) is a catecholic N-acetyldopamine (NADA) derivative that contains a distinctive α-keto group on the side chain. It is biosynthesized by quinone methide isomerase acting on NADA quinones and is detected as a key metabolic intermediate in insect cuticle sclerotization, particularly the β-sclerotization pathway, as well as in melanotic immune encapsulation responses.

Molecular Formula C10H11NO4
Molecular Weight 209.2 g/mol
CAS No. 14522-07-7
Cat. No. B079292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetylarterenone
CAS14522-07-7
SynonymsN-acetylarterenone
Molecular FormulaC10H11NO4
Molecular Weight209.2 g/mol
Structural Identifiers
SMILESCC(=O)NCC(=O)C1=CC(=C(C=C1)O)O
InChIInChI=1S/C10H11NO4/c1-6(12)11-5-10(15)7-2-3-8(13)9(14)4-7/h2-4,13-14H,5H2,1H3,(H,11,12)
InChIKeyQOJMCWVKYXUEBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetylarterenone (CAS 14522-07-7) Procurement Guide: Identity, Class & Core Attributes


N-Acetylarterenone (NAA; 2-Oxo-N-acetyldopamine; C₁₀H₁₁NO₄; MW 209.20) is a catecholic N-acetyldopamine (NADA) derivative that contains a distinctive α-keto group on the side chain [1]. It is biosynthesized by quinone methide isomerase acting on NADA quinones and is detected as a key metabolic intermediate in insect cuticle sclerotization, particularly the β-sclerotization pathway, as well as in melanotic immune encapsulation responses [2][3]. The compound's unique C=O functionality renders it a poor substrate for phenoloxidase, causing it to accumulate as a stable end-product rather than undergoing further oxidative cross-linking [4].

1 β-sclerotization pathway marker for cuticle biochemistry research
2 HPLC-ECD compatible catecholic analytical standard
3 Insect immunity and host-parasite encapsulation study fit

Why N-Acetylarterenone Cannot Be Replaced by N-Acetyldopamine or Other Sclerotization Precursors


Generic substitution within the NADA metabolite family fails because N-acetylarterenone occupies a uniquely bifurcated position in cuticle biochemistry. Unlike NADA, which is a primary sclerotizing precursor, and N-acetylnorepinephrine, which is a hydroxylated intermediate, NAA is a ketone-containing end-product that accumulates due to its resistance to further phenoloxidase oxidation [1]. It serves as the definitive marker for the quinone methide isomerase-dependent β-sclerotization pathway, whereas NADA participates in multiple competing pathways and N-β-alanyldopamine directs tanning toward brown pigmentation [2]. Furthermore, NAA is released only upon acid hydrolysis of sclerotized cuticle, making it a critical analyte for distinguishing covalent cross-linking mechanisms that other catecholamines cannot resolve [3]. The absence of this compound in immune-susceptible Drosophila strains directly correlates with failed parasite encapsulation, a phenotype not assessable with NADA or DHI alone [4].

NAA NADA Pathway participation differs; NADA enters multiple competing routes, NAA is reported as a pathway-terminal product.
NAA N-acetylnorepinephrine Intermediate vs. terminal product; hydroxylated intermediate may not report quinone tautomerase endpoint context.
NAA NBAD Pigmentation outcome diverges; NBAD directs tanning toward brown pigmentation, distinct from β-sclerotization readout.

N-Acetylarterenone (CAS 14522-07-7) Quantitative Differentiation Evidence


Binary Presence vs. Absence of NAA in Immune-Reactive vs. Susceptible Drosophila Strains

N-acetylarterenone provides a definitive binary biochemical readout correlating with successful immune encapsulation. In immune-reactive (R) strain Drosophila larvae parasitized by Leptopilina boulardi, NAA was unequivocally detected in hemolymph via HPLC-ECD, whereas in susceptible (S) strain larvae challenged with the same wasp species, NAA was completely absent, with catecholamine profiles indistinguishable from non-parasitized controls [1]. This absolute presence/absence contrast is not observed for the precursor N-acetyldopamine, which is constitutively present [2].

Immune Competence
Head-to-head
NAA detected in R-strain hemolymph; completely absent in S-strain
Reported binary immune-competence screening context
Drosophila larvae; L. boulardi parasitization; HPLC-ECD
Insect Immunity Host-Parasite Interaction Sclerotization Marker

Enzyme-Specific Conversion: NADA → NAA vs. NADA → N-acetylnorepinephrine Branching

In Sepharose 6B-resolved hemolymph fractions from Sarcophaga bullata, Peak B (containing quinone tautomerase) specifically converted N-acetyldopamine to N-acetylarterenone (via N-acetylnorepinephrine intermediate), whereas Peak A (o-diphenoloxidase alone) oxidized NADA only to its quinone without generating NAA [1]. Similarly, N-acetylnorepinephrine quinone was further converted to NAA by this enzyme fraction, but not to other products [2]. This contrasts with the broader promiscuity of tyrosinase, which generates multiple products from NADA.

Enzyme Specificity
Head-to-head
Peak B converts NADA → NAA; Peak A alone does not yield NAA
Supports quinone tautomerase activity assay context
S. bullata hemolymph; Sepharose 6B fractions
Quinone Methide Isomerase Phenoloxidase Enzymatic Specificity

NAA as an Acid-Hydrolysis-Labile Marker for β-Sclerotization Cross-Links

Mild acid hydrolysis of sclerotized insect cuticle releases N-acetylarterenone from cross-linked cuticular matrix, whereas N-acetyldopamine and N-acetylnorepinephrine are not released under identical conditions [1]. NAA is considered a diagnostic marker specifically for the β-sclerotization (α,β-sclerotization) pathway, which involves dehydro-NADA cross-links rather than the quinone tanning pathway .

β-Sclerotization Marker
Method context
NAA released upon mild acid hydrolysis; NADA not released under identical conditions
Supports β-sclerotization cross-link detection context
S. bullata cuticle; acid hydrolysis; HPLC analysis
Cuticular Sclerotization β-Sclerotization Acid Hydrolysis

N-Acetylarterenone (14522-07-7) Proven Research & Industrial Application Scenarios


Insect Immune Competence Screening & Host-Parasite Interaction Studies

NAA serves as a binary biomarker in Drosophila melanogaster hemolymph for distinguishing immune-reactive from immune-susceptible strains following parasitoid challenge. Procurement of authenticated NAA standard enables HPLC-ECD-based screening where NAA presence confirms successful encapsulation and quinone methide isomerase activity [1]. In susceptible strains, the complete absence of NAA provides a definitive negative control [2].

Enzymatic Pathway Dissection: Quinone Methide Isomerase Activity Assays

NAA is the terminal product of the NADA → N-acetylnorepinephrine → NAA enzymatic cascade. Purified NAA is essential as an authentic standard for quantifying quinone tautomerase activity in fractionated hemolymph or recombinant enzyme systems, enabling kinetic characterization (e.g., pH optimum 6.0) and inhibitor screening [1].

Cuticle Sclerotization Mechanism Studies: β-Sclerotization Cross-Link Quantification

NAA released upon acid hydrolysis of sclerotized cuticle is a direct proxy for dehydro-NADA-derived β-sclerotization cross-links. Researchers quantifying cuticle biomechanics or comparing sclerotization pathways across insect species require high-purity NAA for calibration curves in HPLC-ECD or LC-MS/MS workflows [1].

Eumelanin-Sclerotin Composite Capsule Characterization

Simultaneous detection of NAA, DHI, and DOPA in hemolymph or capsule hydrolysates establishes the composite eumelanin-sclerotin composition of parasite encapsulation capsules. NAA specifically reports on the sclerotin component, while DHI reports on eumelanin, enabling differential quantification of both capsule constituents [1].

Application
Selection Property
Validation Focus
Insect immune competence screening
Binary detection marker context
HPLC-ECD hemolymph analysis in host-parasite models
Quinone tautomerase activity assays
Pathway-terminal product specificity
Enzyme kinetic characterization and inhibitor screening
β-sclerotization cross-link quantification
Acid-hydrolysis release specificity
Cuticle cross-link density and biomechanics analysis
Eumelanin-sclerotin capsule characterization
Sclerotin-specific reporting
Composite capsule composition differentiation
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